3-(5-(Trifluoromethyl)pyridin-2-yl)propanal
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Overview
Description
3-(5-(Trifluoromethyl)pyridin-2-yl)propanal is an organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material, which undergoes a Pd-catalyzed amination reaction with corresponding aromatic amines . The reaction conditions often include the presence of a Pd(dba)2/BINAP catalytic system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave reactors and sealed ampoules to achieve higher yields under stringent conditions .
Chemical Reactions Analysis
Types of Reactions
3-(5-(Trifluoromethyl)pyridin-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-(5-(Trifluoromethyl)pyridin-2-yl)propanal has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(5-(Trifluoromethyl)pyridin-2-yl)propanal exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group influences the electronic properties of the molecule, affecting its reactivity and interactions with other molecules . The compound can form complexes with metal ions, which can then participate in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridin-2-ol: Similar in structure but with a hydroxyl group instead of a propanal group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains a chloro group and a methoxy group, making it structurally similar but with different functional groups.
Uniqueness
3-(5-(Trifluoromethyl)pyridin-2-yl)propanal is unique due to its combination of a trifluoromethyl group and a propanal group, which imparts distinct electronic properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H8F3NO |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]propanal |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-4-8(13-6-7)2-1-5-14/h3-6H,1-2H2 |
InChI Key |
CSBVEZBNBXIAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCC=O |
Origin of Product |
United States |
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